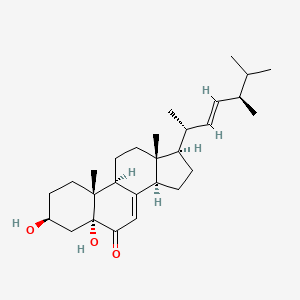
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one is an ergostanoid that is (22E)-ergosta-7,22-diene substituted by hydroxy groups at position 3 and 5 and an oxo group at position 6 (the 3beta,5alpha stereoisomer). It has been isolated from Aspergillus ochraceus. It has a role as an Aspergillus metabolite. It is an ergostanoid, a 3beta-hydroxy steroid, a 5alpha-hydroxy steroid, a 6-oxo steroid and a tertiary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Anti-Tumor Properties : This compound has been studied for its anti-tumor activity. Gao, Ma, and Shen (2008) isolated the compound from a marine-derived fungus and noted its potential as part of a group of compounds with anti-tumor properties (Gao, Ma, & Shen, 2008).
Sterol Derivatives and Biological Activity : Qin et al. (2009) isolated a tetrahydroxylated ergosterol derivative of this compound from the endophytic fungus Chaetomium globosum ZY-22. The study highlighted the structural and biological significance of these derivatives (Qin et al., 2009).
Synthesis and Cell Toxicity : Mekhtiev, Timofeev, and Misharin (2008) improved the chemical synthesis of a related compound and studied its toxicity to MCF-7 cells, indicating potential applications in cancer research (Mekhtiev, Timofeev, & Misharin, 2008).
Natural Occurrence and Characterization : Jinming, Lin, and Jikai (2001) isolated this compound from the fruiting bodies of Tuber indicum and characterized its structure, contributing to the understanding of naturally occurring sterols (Jinming, Lin, & Jikai, 2001).
Phospholipase A2 Inhibitors : Gao et al. (2007) identified ergosterol derivatives, including this compound, as phospholipase A2 inhibitors from the fungus Lactarius hatsudake, suggesting potential anti-inflammatory applications (Gao et al., 2007).
Cytotoxic Ergosterols : Kwon et al. (2002) isolated ergosterol derivatives from silkworm larvae infected with Paecilomyces sp. J300 and assessed their cytotoxicity against tumor cells, indicating possible therapeutic applications (Kwon et al., 2002).
Ergosterol Biosynthesis Mechanism : Akhtar and Parvez (1968) explored the biosynthesis of ergosterol, providing insights into the biological pathways involving compounds like "(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one" (Akhtar & Parvez, 1968).
Cytotoxic Steroids from Fermented Rice : Shang et al. (2011) isolated new steroids, including this compound, from Monascus purpureus-fermented rice and assessed their cytotoxic activity, suggesting potential use in cancer treatment (Shang et al., 2011).
Propriétés
Nom du produit |
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one |
|---|---|
Formule moléculaire |
C28H44O3 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(3S,5R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,26+,27+,28-/m0/s1 |
Clé InChI |
KAIVGEVOBNIWLR-QIBDZGQISA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




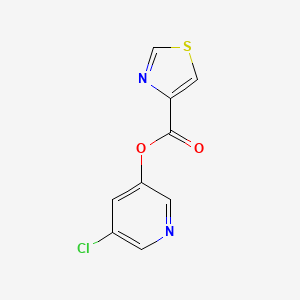

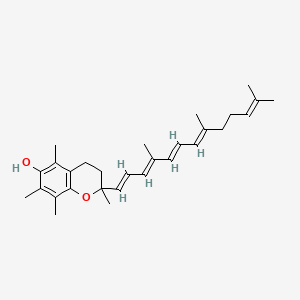
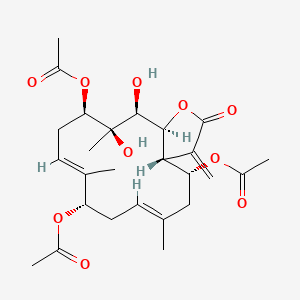

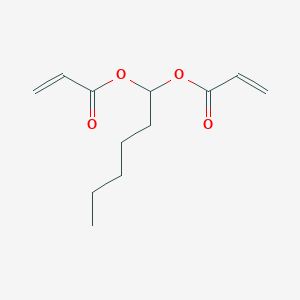
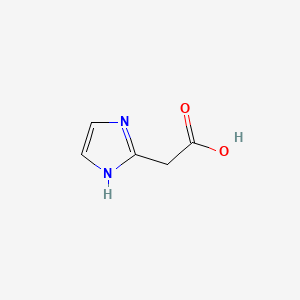


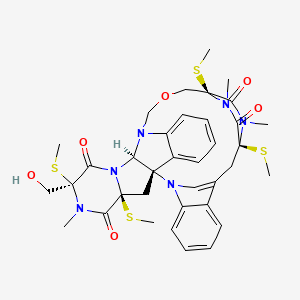

![magnesium;[(3R,21S,22S)-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15(24),17,19-decaen-16-ylidene]methanolate](/img/structure/B1256978.png)
![N-[3-[2-(4-chloroanilino)-4-thiazolyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1256979.png)